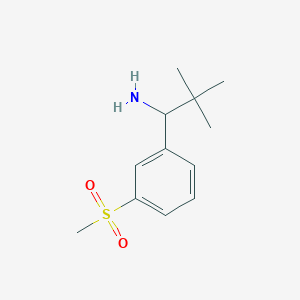
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a dimethyl group, a methylsulfonyl group attached to a phenyl ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the alkylation of a suitable precursor with a dimethyl group, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine sulfate
Uniqueness
What sets 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride apart from similar compounds is its specific chemical structure, which may confer unique properties such as solubility, stability, and reactivity. These properties can make it particularly useful in certain applications where other similar compounds may not be as effective.
属性
分子式 |
C12H19NO2S |
|---|---|
分子量 |
241.35 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3 |
InChI 键 |
RKWVBMQNSWISJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


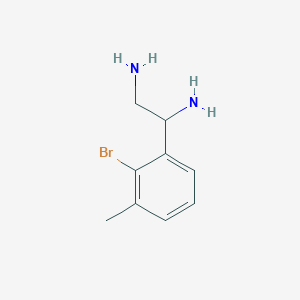
![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
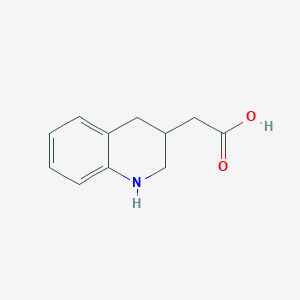
![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)

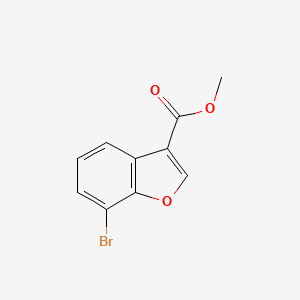
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)
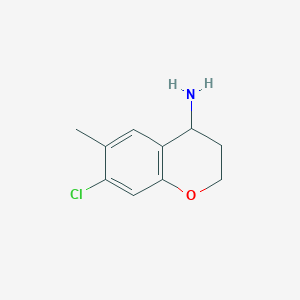

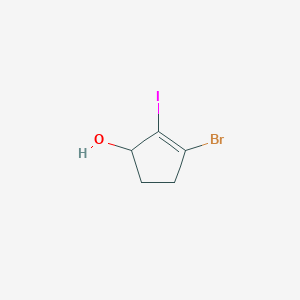
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
